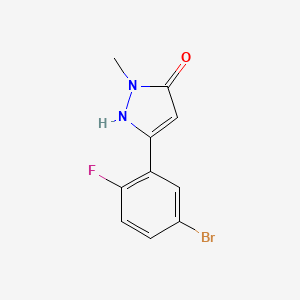
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to oxazoles. Common reagents used in these reactions include Deoxo-Fluor® and manganese dioxide . The reaction conditions are generally mild, with the cyclization occurring at room temperature and the oxidation using a packed reactor containing commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Reactions involving the substitution of functional groups on the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide, Deoxo-Fluor®.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings.
Aplicaciones Científicas De Investigación
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Uniqueness
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic Acid is unique due to its specific combination of a pyridine and oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-methyl-2-pyridin-4-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)12-9(15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) |
Clave InChI |
DJQWOSMAYAZGKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)




![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)




